N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound featuring a triazole ring, a methoxybenzamide group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Attachment of the Butyl Chain: The butyl group is introduced through an alkylation reaction using butyl halides under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is added via a reaction with isocyanates or carbamoyl chlorides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiols or disulfides.
Attachment of the Methoxybenzamide Group: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its triazole ring is known for its bioactivity, which can be exploited in designing new therapeutic agents.
Medicine
Medicinally, the compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the methoxybenzamide group suggests possible interactions with biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and functional groups.
Mechanism of Action
The mechanism by which N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide exerts its effects would depend on its specific application. Generally, the triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxybenzamide group might enhance binding affinity to certain proteins, while the sulfanyl linkage could participate in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide
- N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-hydroxybenzamide
Uniqueness
The uniqueness of N-{[4-Butyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, for instance, can influence the compound’s solubility and reactivity, differentiating it from similar compounds with other substituents.
Properties
Molecular Formula |
C24H29N5O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[[4-butyl-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H29N5O3S/c1-4-5-13-29-21(15-25-23(31)18-9-11-20(32-3)12-10-18)27-28-24(29)33-16-22(30)26-19-8-6-7-17(2)14-19/h6-12,14H,4-5,13,15-16H2,1-3H3,(H,25,31)(H,26,30) |
InChI Key |
IPJBBLGYDIIBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.